molecular formula C12H14N2O B13169482 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde

Cat. No.: B13169482
M. Wt: 202.25 g/mol
InChI Key: OPCFBYBVGKQNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde (CAS 1701828-58-1) is a versatile chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol, features a constrained 2-azabicyclo[2.2.1]heptane scaffold bridged with a pyridine-3-carbaldehyde group . The 2-azabicyclo[2.2.1]heptane moiety is a privileged structure in drug design, known for its rigidity and ability to impart conformational restraint, which can enhance binding affinity and selectivity for biological targets . This specific molecular architecture makes it a valuable intermediate for constructing novel compounds targeting the central nervous system. Research indicates that analogous compounds containing the 2-azabicyclo[2.2.1]heptane system linked to a pyridine ring exhibit high binding affinity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, with potencies in the nanomolar range (Ki ≤ 0.5-15 nM) . These receptors are critical therapeutic targets for neurological disorders. Furthermore, recent studies highlight the role of this scaffold in developing potent and selective Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus treatment, demonstrating its broad utility beyond neuroscience . The aldehyde functional group provides a key synthetic handle for further functionalization via condensation or nucleophilic addition reactions, enabling researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research applications as a molecular building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c15-8-10-2-1-5-13-12(10)14-7-9-3-4-11(14)6-9/h1-2,5,8-9,11H,3-4,6-7H2

InChI Key

OPCFBYBVGKQNQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=C(C=CC=N3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure and the presence of the nitrogen atom allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Similarity Score
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde C₁₂H₁₄N₂O* ~202.25* Aldehyde, pyridine, bicyclic amine Reference compound
6-(2-Azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde (1503930-96-8) C₁₂H₁₄N₂O 202.25 Aldehyde, pyridine, bicyclic amine N/A (positional isomer)
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid (933690-44-9) C₉H₁₃NO₂ 167.21 Carboxylic acid, bicyclic amine 0.84
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (907606-68-2) C₁₅H₂₃NO₆ 313.35 Ester, oxalate salt, cyclopenta[c]pyrrole 0.74
(S)-Ethyl piperidine-2-carboxylate hydrochloride (123495-48-7) C₈H₁₆ClNO₂ 193.67 Ester, hydrochloride salt, piperidine 0.71

*Inferred from positional isomer data .

Key Observations:

Positional Isomerism : The 6-substituted analog (CAS 1503930-96-8) shares identical molecular weight and formula with the target compound but differs in the substituent position on the pyridine ring. This positional change may alter electronic properties and steric interactions in synthetic or biological applications .

Functional Group Variation : The carboxylic acid derivative (CAS 933690-44-9) replaces the aldehyde with a carboxylic acid, significantly altering reactivity. The acid’s lower molecular weight (167.21 g/mol) and higher polarity may enhance solubility in aqueous systems compared to the aldehyde-containing compound .

Bicyclic Framework Differences : The tert-butyl octahydrocyclopenta[c]pyrrole derivative (CAS 907606-68-2) features a distinct bicyclic system (cyclopenta[c]pyrrole vs. azabicyclo[2.2.1]heptane) and an ester group. Its stereospecific structure (1S,3aR,6aS) could influence binding affinity in chiral environments, such as enzyme active sites .

Simpler Heterocycles : The piperidine-based compound (CAS 123495-48-7) lacks a bicyclic system but retains an ester group. Its hydrochloride salt form improves stability and solubility, making it a practical intermediate in peptide synthesis .

Biological Activity

2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyridine moiety with an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde is C12H14N2OC_{12}H_{14}N_{2}O with a molecular weight of 202.25 g/mol. The compound's structure allows for various interactions with biological targets, which are critical for its pharmacological effects.

PropertyDetails
Molecular FormulaC12H14N2OC_{12}H_{14}N_{2}O
Molecular Weight202.25 g/mol
Structure TypeBicyclic with pyridine ring

Biological Activity

Research indicates that 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde exhibits several notable biological activities:

1. Neuropharmacological Effects
Studies suggest that the compound may interact with cholinergic receptors, which play a crucial role in cognitive functions and memory. The bicyclic structure is believed to enhance its binding affinity to these receptors, potentially leading to cognitive enhancement or neuroprotective effects.

2. Anticancer Properties
Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells, highlighting its potential as a selective anticancer agent. The mechanisms underlying these effects are still under investigation, but they may involve modulation of signaling pathways related to cell proliferation and apoptosis.

3. Antimicrobial Activity
There is emerging evidence suggesting that 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The biological activity of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound's structure allows it to fit into active sites of enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The presence of the pyridine ring facilitates π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex and altering receptor activity.

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde:

Case Study 1: Neuropharmacological Screening
A study evaluated the effects of related compounds on cognitive performance in animal models, demonstrating that certain derivatives exhibited significant improvements in memory retention and learning tasks, suggesting a potential therapeutic application in cognitive disorders .

Case Study 2: Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines indicated that derivatives of this compound could selectively inhibit cancer cell proliferation without affecting normal cells at similar concentrations . Further mechanistic studies are required to elucidate the pathways involved.

Comparative Analysis with Similar Compounds

The biological activities of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde can be compared with other azabicyclic compounds:

Compound NameStructural FeaturesNotable Properties
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acidSimilar bicyclic structure; oxobutanoic acid moietyExhibits neuropharmacological activity
3-(Pyridin-3-yloxy)-azabicyclo[3.3.1]nonaneContains a pyridine ring; different bicyclic frameworkPotentially interacts with cholinergic receptors
4-(Aminomethyl)-azabicyclo[3.3.1]nonaneBicyclic structure with an amine side chainInvestigated for psychotropic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.